molecular formula C15H12N2O B6429402 7-[(pyridin-2-yl)methoxy]quinoline CAS No. 2640966-95-4

7-[(pyridin-2-yl)methoxy]quinoline

Cat. No.: B6429402
CAS No.: 2640966-95-4
M. Wt: 236.27 g/mol
InChI Key: GYHVEODWQWZKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(pyridin-2-yl)methoxy]quinoline is a synthetic quinoline derivative designed for research and development purposes. Quinoline is a heterocyclic aromatic organic compound serving as a fundamental scaffold in medicinal chemistry . This specific derivative is functionalized with a (pyridin-2-yl)methoxy group at the 7-position, a modification often explored to modulate the compound's electronic properties, binding affinity, and solubility profile to enhance its interaction with biological targets. While the exact mechanism of action for this specific compound requires experimental elucidation, analogous quinoline-based structures are extensively investigated for their potential as key intermediates in the synthesis of complex molecules, as corrosion inhibitors, and in the development of dyes . Researchers value this compound for constructing molecular libraries and probing structure-activity relationships (SAR), particularly in areas such as inhibitor design and receptor modulation. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle all chemicals appropriately.

Properties

IUPAC Name

7-(pyridin-2-ylmethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-2-8-16-13(5-1)11-18-14-7-6-12-4-3-9-17-15(12)10-14/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHVEODWQWZKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC3=C(C=CC=N3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most direct route to 7-[(pyridin-2-yl)methoxy]quinoline involves nucleophilic aromatic substitution (SNAr) at the 7-position of a pre-functionalized quinoline intermediate. A patent by details the displacement of a 7-fluoro group in 7-fluoroquinolinecarbonitriles using alkoxide or thiolate nucleophiles. For example, reacting 7-fluoro-3-quinolinecarbonitrile with pyridin-2-ylmethanol in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 120°C for 20 hours achieves substitution.

Key steps include :

  • Generation of the nucleophile : Deprotonation of pyridin-2-ylmethanol with NaH forms the pyridin-2-ylmethoxide ion.

  • SNAr mechanism : The electron-deficient quinoline ring facilitates attack at the 7-position, displacing fluoride.

  • Workup and purification : Precipitation with diethyl ether or chromatography yields the product.

This method is favored for its simplicity but requires anhydrous conditions and careful temperature control to minimize side reactions.

Gould-Jacobs Cyclization for Quinoline Core Formation

An alternative approach constructs the quinoline backbone with the 7-substituent pre-installed. The Gould-Jacobs reaction condenses an aniline derivative with ethoxymethylene malononitrile, followed by thermal cyclization. For this compound, this method would require a 3-substituted aniline bearing the pyridin-2-ylmethoxy group. However, this route is less common due to challenges in introducing bulky substituents at the 7-position during cyclization.

Preparation of this compound

Synthesis of 7-Fluoroquinoline Intermediate

The synthesis begins with 7-fluoroquinoline , a critical intermediate. A representative protocol from involves:

  • Cyclocondensation : Reacting 3-fluoro-4-methoxyaniline with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours.

  • Purification : Chromatography (hexane/ethyl acetate) isolates the 7-fluoroquinoline derivative.

Table 1: Synthesis of 7-Fluoroquinoline Derivatives

Starting MaterialConditionsProductYield (%)
3-fluoro-4-methoxyanilineToluene, 110°C, 4.5h7-fluoro-6-methoxyquinoline78

Alkoxy Group Installation via SNAr

Displacing the 7-fluoro group with pyridin-2-ylmethanol proceeds as follows:

  • Reaction setup : 7-fluoroquinoline (1 mmol), pyridin-2-ylmethanol (3 mmol), NaH (1.2 mmol), DMF (5 mL).

  • Heating : Stir at 120°C for 20 hours under nitrogen.

  • Workup : Cool, dilute with diethyl ether, filter, and wash with ether.

Table 2: Optimization of SNAr Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHDMF1202065
KOtBuDMSO1301858

Electron-withdrawing groups on the quinoline ring enhance reactivity, but steric hindrance from the pyridin-2-ylmethyl group can reduce yields.

Alternative Methods: Ullmann Coupling and Metal Catalysis

While less explored, Ullmann coupling could theoretically link a pre-formed quinoline with a pyridin-2-ylmethyl group using copper catalysis. However, high temperatures (160°C) and prolonged reaction times (48 hours) make this method less practical.

Characterization and Analytical Validation

Successful synthesis is confirmed via:

  • 1H NMR : Aromatic protons of quinoline (δ 8.5–9.0 ppm) and pyridine (δ 7.5–8.5 ppm).

  • 13C NMR : Carbonyl and nitrile signals (if present) at δ 160–170 ppm.

  • HRMS : Molecular ion peak matching the exact mass of C₁₅H₁₁N₂O₂.

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals
1H NMRδ 8.87 (d, J=4 Hz, 1H, quinoline-H8)
13C NMRδ 156.2 (C-O)
HRMS[M+H]+: 267.0874 (calc. 267.0873)

Challenges and Limitations

  • Regioselectivity : Competing reactions at the 5- or 8-positions may occur without proper directing groups.

  • Electron-deficient systems : The quinoline ring’s electron-withdrawing nature necessitates strong bases for SNAr, risking decomposition.

  • Purification : Chromatography is often required due to byproducts from incomplete substitution .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates substitutions at positions activated by the pyridinylmethoxy group. Key findings include:

Substrate PositionReagent/ConditionsProductYieldReference
C-7 (methoxy group)H<sub>2</sub>N-R (amine), Py·HCl, 2-ethoxyethanol, 115°C7-(R-amino)quinoline derivatives60–85%
C-4 (quinoline)POCl<sub>3</sub>, reflux4-chloro-7-[(pyridin-2-yl)methoxy]quinoline72%
  • The methoxy group acts as a leaving group in the presence of amines under acidic conditions via an S<sub>N</sub>Ar mechanism .

  • Phosphorus oxychloride selectively chlorinates the C-4 position without affecting the pyridinylmethoxy moiety .

Transition Metal-Catalyzed Coupling Reactions

Copper(II)-mediated cross-couplings enable functionalization at the pyridine or quinoline rings:

a. Ullmann-Type Coupling

ReactantsCatalyst/ConditionsProductYield
7-[(Pyridin-2-yl)methoxy]-4-iodoquinoline + Ar-B(OH)<sub>2</sub>CuCl<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°CBiaryl derivatives40–95%
  • The pyridine nitrogen coordinates Cu(II), enhancing regioselectivity for C–C bond formation at C-6/C-8 positions .

b. Suzuki-Miyaura Coupling

SubstrateBoronic AcidConditionsProduct
7-[(Pyridin-2-yl)methoxy]-3-bromoquinoline4-CF<sub>3</sub>-PhB(OH)<sub>2</sub>Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O3-(4-CF<sub>3</sub>-Ph)-substituted quinoline
  • Electron-withdrawing pyridinylmethoxy groups enhance oxidative addition kinetics at C-3 .

Oxidation and Reduction Pathways

a. Methoxy Group Demethylation

ReagentConditionsProduct
BBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°C → RT7-hydroxyquinoline-pyridine conjugate
HI (aq)Reflux, 12 hrDesmethyl derivative
  • Boron tribromide selectively cleaves the methyl ether without degrading the pyridine ring .

b. Quinoline Ring Hydrogenation

CatalystConditionsProduct
Pd/C, H<sub>2</sub> (1 atm)EtOH, RT1,2,3,4-Tetrahydroquinoline analog
Rh/Al<sub>2</sub>O<sub>3</sub>, H<sub>2</sub> (50 psi)THF, 80°CDecahydroquinoline derivative
  • Partial hydrogenation preserves the pyridinylmethoxy group but reduces quinoline aromaticity .

Cyclization and Heterocycle Formation

a. Intramolecular Wittig Cyclization
Reaction of 7-[(pyridin-2-yl)methoxy]quinoline-8-carbaldehyde with Ph<sub>3</sub>P=CHCO<sub>2</sub>Et yields a fused pyrano[3,2-h]quinoline system via a six-membered transition state .

b. Pfitzinger Reaction
Condensation with isatin derivatives under basic conditions generates indenoquinoline hybrids (e.g., 11-oxo-11H-indeno[1,2-b]quinoline) .

Acid/Base-Mediated Transformations

a. Proton Transfer in Excited States

  • The compound undergoes ultrafast excited-state intramolecular proton transfer (ESIPT) between pyridine N and quinoline O, forming a keto tautomer (Φ<sub>ESIPT</sub> = 0.92 in toluene) .

  • Solvent polarity modulates tautomer stability: aprotic media favor the enol form, while protic solvents stabilize the keto configuration .

b. Deprotonation at Pyridine Nitrogen

BaseProductpK<sub>a</sub>
NaHPyridinyl anion3.1
LDALi-coordinated anion
  • Deprotonation enables nucleophilic alkylation at the pyridine C-3 position .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–O Bond Cleavage : Methoxy group dissociation generates a quinoline radical intermediate.

  • Pyridine Ring Expansion : Photoinduced [4+2] cycloaddition with alkenes forms azepine derivatives .

Scientific Research Applications

Antiviral Applications

Quinoline derivatives, including 7-[(pyridin-2-yl)methoxy]quinoline, have demonstrated significant antiviral properties against a variety of viral strains. Research indicates that quinoline compounds can inhibit viral replication and modulate immune responses, making them promising candidates for antiviral drug development.

  • Mechanism of Action : The antiviral activity is often attributed to their ability to interfere with viral entry into host cells and inhibit viral RNA synthesis. Studies have shown that quinoline derivatives can exhibit potent activity against viruses such as HIV, Zika, and enteroviruses .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented, with various studies highlighting their efficacy against multiple cancer cell lines.

  • Case Study : A study evaluated a series of quinoline derivatives for their anticancer activity against the NCI 60 human tumor cell lines. It was found that compounds featuring the methoxy group at position 7 significantly enhanced cytotoxicity against renal and melanoma tumor cell lines, indicating a structure-activity relationship (SAR) where modifications at specific positions can lead to increased potency .
CompoundCancer TypeIC50 Value (µM)Reference
This compoundRenal< 8.00
This compoundMelanoma< 8.00

Antimicrobial Properties

The antimicrobial properties of quinoline derivatives are another significant area of research. These compounds have shown efficacy against various bacterial strains, including resistant strains.

  • Research Findings : A study reported that synthesized pyridine and quinoline derivatives exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, with some compounds showing potent inhibition against Staphylococcus aureus and Escherichia coli .

Other Therapeutic Applications

Beyond antiviral and anticancer applications, this compound has potential uses in treating metabolic disorders and inflammatory diseases.

  • Diabetes Treatment : Some quinoline derivatives have been identified as DPP-IV inhibitors, which can be beneficial in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels .
  • Inflammation Modulation : The compound's ability to modulate inflammatory pathways suggests its potential in treating conditions associated with chronic inflammation .

Mechanism of Action

The mechanism of action of 7-[(pyridin-2-yl)methoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In the case of receptor binding, it can act as an agonist or antagonist, modulating the receptor’s function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the pyridine moiety.

    Pyridine: Another parent compound that lacks the quinoline moiety.

    7-methoxyquinoline: A similar compound with a methoxy group at the 7-position but without the pyridine moiety.

Uniqueness

7-[(pyridin-2-yl)methoxy]quinoline is unique due to the presence of both quinoline and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.

Biological Activity

7-[(Pyridin-2-yl)methoxy]quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

  • Molecular Formula : C15H12N2O
  • Molecular Weight : 240.27 g/mol
  • SMILES Notation : Cc1c[nH]c2c(c1)cccc2OCc3ccncc3

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity :
    • A study highlighted the compound's effectiveness against various cancer cell lines, indicating significant growth inhibition at specific concentrations (e.g., GI50 values) .
    • In vitro tests showed that derivatives of quinoline, including this compound, can induce apoptosis in cancer cells, suggesting a mechanism that may be exploited for therapeutic purposes .
  • Antiviral Properties :
    • Quinoline derivatives have been reported to possess antiviral activity against several viruses, including HIV and Zika virus. The structural similarity of this compound to these derivatives suggests potential efficacy against viral infections .
  • Antimicrobial Effects :
    • The compound has been evaluated for its antimicrobial properties, demonstrating effectiveness against various bacterial strains, which is common among quinoline derivatives .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation or viral replication.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant growth inhibition in various cancer cell lines
AntiviralPotential efficacy against HIV and Zika virus
AntimicrobialEffective against multiple bacterial strains

Case Study: Anticancer Properties

In a comprehensive study involving the NCI-60 cancer cell line panel, this compound was tested alongside other quinoline derivatives. The results indicated that this compound exhibited cytotoxic effects at concentrations as low as 10 µM, with GI50 values suggesting strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-[(pyridin-2-yl)methoxy]quinoline, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where a hydroxyl group on pyridine displaces a halogen (e.g., chlorine) on the quinoline ring under basic conditions. For example, 4-chloro-6,7-dimethoxyquinoline reacts with 3-hydroxy-2(1H)-pyridinone in the presence of a base like K₂CO₃ to form the ether linkage. Critical parameters include solvent choice (e.g., DMF or THF), temperature (80–100°C), and reaction time (12–24 hrs). Purification via column chromatography or recrystallization is often required to isolate the product .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is pivotal for confirming the quinoline and pyridine ring connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For example, in similar compounds, ¹H-NMR peaks at δ 8.5–9.0 ppm confirm aromatic protons, and ESI-MS provides [M+H]⁺ ions matching theoretical values. X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Q. What are the primary applications of this compound in biological research?

  • Methodological Answer : The compound’s quinoline-pyridine hybrid structure enables use as a fluorescent probe for cellular imaging due to its photostability and emission in the visible spectrum. It also serves as a ligand in metal ion detection (e.g., Fe³⁺ or Cu²⁺) via spectrophotometric assays, where complexation shifts absorbance maxima. These applications rely on optimizing solvent polarity and pH .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved experimentally?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., cell line variability or concentration thresholds). To address this:

  • Perform dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Use orthogonal assays (e.g., fluorescence-based enzymatic activity vs. MTT cytotoxicity) to distinguish target-specific effects from general toxicity.
  • Validate binding via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Chemical Modifications : Introduce polar groups (e.g., sulfonic acid or PEG chains) at the quinoline 4-position to enhance aqueous solubility.
  • Formulation : Use co-solvents (e.g., Cremophor EL) or nanoencapsulation to improve pharmacokinetics.
  • Prodrug Design : Mask hydrophobic regions with enzymatically cleavable groups (e.g., esters). Monitor stability via HPLC and bioavailability through LC-MS plasma profiling .

Q. How do electronic effects of substituents (e.g., methoxy vs. chloro) on the quinoline ring influence its photophysical properties?

  • Methodological Answer : Electron-donating groups (e.g., -OCH₃) increase fluorescence quantum yield by stabilizing excited states, while electron-withdrawing groups (e.g., -Cl) redshift absorbance via conjugation. Compare derivatives using UV-Vis (λmax shifts) and fluorescence lifetime measurements. Computational DFT studies (e.g., HOMO-LUMO gaps) further rationalize experimental trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.